N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a thiazole-based acetamide derivative characterized by a 5-acetyl-4-phenyl-substituted thiazole core and a 4-methoxyphenylsulfonyl acetamide side chain.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-13(23)19-18(14-6-4-3-5-7-14)22-20(28-19)21-17(24)12-29(25,26)16-10-8-15(27-2)9-11-16/h3-11H,12H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLHSUMRPJDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a suitable α-haloketone with thiourea under acidic conditions.
Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Sulfonylation: The acetylated thiazole is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Final Coupling: The final step involves coupling the sulfonylated thiazole with an appropriate amine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The thiazole ring is a prominent feature in many anticancer agents. Research indicates that compounds containing thiazole derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : Thiazole-containing compounds can inhibit cell cycle progression and induce apoptosis in cancer cells. They often target microtubules and enzyme-linked receptors, making them effective against tumors such as hepatocellular carcinoma and lung adenocarcinoma .
-
Case Studies :
- A study synthesized several thiazole derivatives and tested their efficacy against HepG2 (liver cancer) and A549 (lung cancer) cell lines using MTT assays. Some derivatives showed IC50 values indicating strong selectivity and activity against these cell lines .
- Another research highlighted the synthesis of thiazole-pyridine hybrids that demonstrated superior anti-breast cancer efficacy compared to standard chemotherapy agents, with an IC50 of 5.71 μM .
Anti-inflammatory Properties
Research has also suggested that thiazole derivatives may possess anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Mechanism : The inhibition of cyclooxygenase (COX) enzymes and lipoxygenases is a common pathway through which these compounds exert their anti-inflammatory effects .
- Case Studies :
Antimicrobial Activity
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has also been evaluated for its antimicrobial properties.
- Mechanism : The compound's structural features may enhance its ability to penetrate bacterial membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria .
- Case Studies :
Other Therapeutic Applications
Beyond anticancer and anti-inflammatory uses, this compound may have applications in treating other conditions:
- Anticonvulsant Effects : Some thiazole derivatives have been reported to exhibit anticonvulsant activity comparable to standard medications like sodium valproate .
- Neuroprotective Properties : Preliminary studies suggest that thiazole compounds could protect neuronal cells from oxidative stress, indicating potential for neurodegenerative diseases .
Summary Table of Applications
| Application Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of cell cycle, apoptosis induction | Effective against HepG2 and A549 cell lines |
| Anti-inflammatory | Inhibition of COX and lipoxygenase | Reduces inflammatory mediators in macrophages |
| Antimicrobial | Enhanced membrane penetration | Significant activity against Staphylococcus aureus |
| Anticonvulsant | Modulation of neurotransmitter systems | Comparable efficacy to sodium valproate |
| Neuroprotective | Protection against oxidative stress | Potential benefits for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in key biological processes, leading to its observed biological activities.
Receptor Binding: It may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which could explain its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features
The target compound’s key structural elements include:
- Thiazole ring : Substituted at position 4 with a phenyl group and at position 5 with an acetyl group.
- Acetamide side chain : Linked to a 4-methoxyphenylsulfonyl group.
Comparison with analogs :
Compound 3.1.3 (): Features a benzothiazole core with a 4-chlorophenoxyacetamide group and a 4-methoxyphenyl substituent. Unlike the target compound, it lacks a sulfonyl group but demonstrates notable antitumor activity .
N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): Contains a benzothiazole ring with a chloro substituent and a methoxyphenyl acetamide. The absence of a sulfonyl group and acetylated thiazole may reduce its metabolic stability compared to the target compound .
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methylthiazol-2-yl]acetamide (): Shares the sulfonyl acetamide side chain but substitutes the thiazole’s 5-position with a methyl group instead of an acetyl.
Physicochemical Properties
Data Table: Key Comparative Features
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Challenges: Sulfonyl-acetamide coupling requires careful control of reaction conditions to avoid over-acylation, as noted in .
Biological Activity
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O5S |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 922984-25-6 |
| Structure | Chemical Structure |
2. Synthesis
The synthesis of this compound involves several steps, including the formation of thiazole derivatives and subsequent acetamide modifications. The synthetic route typically includes:
- Formation of Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Acetylation : Introducing an acetyl group at the 5-position of the thiazole.
- Sulfonamide Formation : Attaching a sulfonamide group via nucleophilic substitution reactions.
3.1 Anticancer Activity
Research indicates that compounds with thiazole structures exhibit significant anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Carbonic Anhydrases (CA IX and CA XII) : Studies have demonstrated that related compounds can effectively inhibit CA IX, a target in hypoxic tumor environments, which is crucial for tumor growth and metastasis .
3.2 Enzyme Inhibition
The compound has also been evaluated for its inhibitory activity against different enzymes:
- Carbonic Anhydrase Inhibition : Compounds similar to this compound have been shown to inhibit transmembrane tumor-associated carbonic anhydrases, which play a role in tumor acidification and growth .
4. Structure–Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the thiazole ring enhance biological activity:
- Thiazole Ring Modifications : The presence of electron-donating groups (like methoxy) on the phenyl ring significantly increases cytotoxicity against various cancer cell lines .
- Positioning of Functional Groups : The positioning of acetyl and sulfonamide groups is crucial for maintaining potency against targeted enzymes and cancer cells.
5. Case Studies
Several studies have investigated the biological effects of related compounds:
- In Vitro Studies : Compounds with similar structures were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
- Molecular Docking Studies : Computational analyses have suggested favorable interactions between the compound and target proteins involved in cancer progression, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
